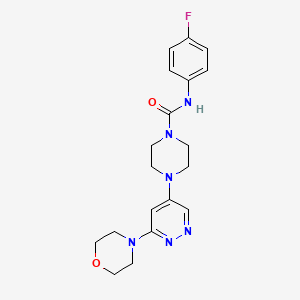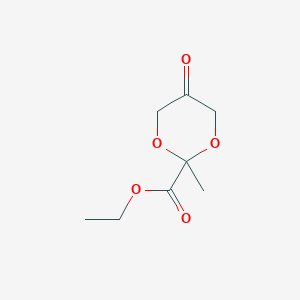
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride, also known as BCTMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCTMC is a cyclopropylamine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research contexts.
Mécanisme D'action
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride acts as a selective inhibitor of VMAT2, preventing the storage and release of monoamine neurotransmitters. This leads to a reduction in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have a range of biochemical and physiological effects. In addition to its activity as a VMAT2 inhibitor, (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have activity as a monoamine oxidase (MAO) inhibitor, which can further modulate neurotransmitter levels. (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has also been shown to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has several advantages for use in lab experiments. Its selectivity for VMAT2 and MAO makes it a useful tool for studying the mechanisms of neurotransmitter storage and release. However, its effects on the HPA axis may limit its usefulness in some contexts, and its potential for off-target effects should be carefully considered.
Orientations Futures
There are several potential future directions for research on (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride. One area of interest is in the development of more selective VMAT2 inhibitors, which could have therapeutic potential in the treatment of conditions such as Parkinson's disease. Another area of interest is in the study of the effects of (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride on stress responses, which could have implications for the treatment of stress-related disorders. Additionally, further research is needed to fully elucidate the mechanisms of action of (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride and its potential for off-target effects.
Méthodes De Synthèse
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 4-bromothiophenol in the presence of a suitable catalyst. The resulting product can then be purified and converted to the hydrochloride salt form.
Applications De Recherche Scientifique
(1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been studied for its potential applications in a variety of scientific research contexts. One area of interest is in the study of neurotransmitter systems, where (1-((4-Bromophenyl)thio)cyclopropyl)methanamine hydrochloride has been shown to have activity as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter plays a crucial role in the storage and release of monoamine neurotransmitters, making it an important target for research into the mechanisms of neurotransmission.
Propriétés
IUPAC Name |
[1-(4-bromophenyl)sulfanylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS.ClH/c11-8-1-3-9(4-2-8)13-10(7-12)5-6-10;/h1-4H,5-7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDVEMRQRRNXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)SC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Bromophenyl)sulfanyl]cyclopropyl}methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)


![3-(2,5-dimethylbenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2622584.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)
![Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride](/img/structure/B2622586.png)
![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)
![3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2622588.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2622596.png)
